molecular formula C44H56N2O6 B13443697 [9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide

[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide

Cat. No.: B13443697
M. Wt: 708.9 g/mol
InChI Key: PUYHADPJYBREED-UHFFFAOYSA-N
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Description

This compound is a lipophilic cationic xanthene derivative characterized by a 10-carbon decoxycarbonyl chain linked to a 2,5-dihydroxy-3,4-dimethylphenyl group. Its core structure includes a xanthene scaffold substituted with ethylamino and methyl groups, with an ethylazanium moiety providing cationic charge balanced by a hydroxide counterion . Such lipophilic cations are designed to target mitochondria due to their positive charge and hydrophobic alkyl chains, enabling penetration through lipid bilayers .

Properties

Molecular Formula

C44H56N2O6

Molecular Weight

708.9 g/mol

IUPAC Name

[9-[2-[10-(2,5-dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide

InChI

InChI=1S/C44H54N2O5.H2O/c1-7-45-37-26-40-35(23-28(37)3)42(36-24-29(4)38(46-8-2)27-41(36)51-40)33-20-16-17-21-34(33)44(49)50-22-18-14-12-10-9-11-13-15-19-32-25-39(47)30(5)31(6)43(32)48;/h16-17,20-21,23-27,45,47-48H,7-15,18-19,22H2,1-6H3;1H2

InChI Key

PUYHADPJYBREED-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCCCCCCCCCCC5=CC(=C(C(=C5O)C)C)O.[OH-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide typically involves multiple steps, including the formation of the xanthene core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Xanthene Core: This step involves the condensation of appropriate aromatic aldehydes with resorcinol derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, [9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide can be used as a fluorescent dye due to its xanthene core, which exhibits strong fluorescence properties.

Biology

In biological research, this compound may be used as a fluorescent marker for imaging and tracking biological molecules and processes.

Medicine

In medicine, the compound’s fluorescence properties can be utilized in diagnostic imaging techniques, such as fluorescence microscopy and flow cytometry.

Industry

In industrial applications, the compound can be used in the development of fluorescent sensors and probes for detecting various analytes.

Mechanism of Action

The mechanism of action of [9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and sensing.

Comparison with Similar Compounds

Structural Analogs with Variable Alkyl Chains (C4R1, C10R1, C12R1)

The compound belongs to a series of lipophilic cations where alkyl chain length (C4 to C12) and aromatic substituents are systematically varied (Table 1). highlights that increasing chain length correlates with enhanced efficacy in restoring yeast growth under glycolysis overflow, with C12R1 (dodecyl) showing superior activity compared to C10R1 (decyl) and C4R1 (butyl). The target compound’s decoxycarbonyl chain (10 carbons) positions it between C10R1 and C12R1 in terms of lipophilicity and mitochondrial targeting efficiency. However, its unique 2,5-dihydroxy-3,4-dimethylphenyl group may introduce additional hydrogen-bonding interactions or antioxidant properties absent in simpler analogs .

Table 1: Comparison of Alkyl Chain Analogs

Compound Alkyl Chain Length Key Substituents Biological Activity (Yeast Rescue Efficacy)
C4R1 Butyl (C4) Ethoxycarbonylphenyl Low
Target Compound Decyl (C10) 2,5-Dihydroxy-3,4-dimethylphenyl-decoxy Moderate (Inferred)
C12R1 Dodecyl (C12) Ethoxycarbonylphenyl High
Rhodamine 6G and Fluorescent Xanthene Derivatives

Rhodamine 6G () shares structural similarities with the target compound, including a xanthene core and ethylamino groups. However, Rhodamine 6G lacks the extended alkyl chain and dihydroxy-dimethylphenyl group, resulting in lower lipophilicity and distinct applications (e.g., fluorescence microscopy vs. mitochondrial targeting). The hydroxide counterion in the target compound may improve aqueous solubility compared to Rhodamine 6G’s chloride, though fluorescence quantum yield is likely reduced due to the bulky substituents .

Table 2: Fluorescence and Physicochemical Properties

Property Target Compound Rhodamine 6G
Core Structure Xanthene with ethylazanium Xanthene with ethylamino
Key Substituents Decoxycarbonyl-dihydroxy-dimethyl Ethoxycarbonylphenyl
Counterion Hydroxide Chloride
Lipophilicity (LogP)* High (C10 chain) Moderate
Fluorescence Intensity Likely Low High

*Inferred from alkyl chain length and substituents .

Other Quaternary Ammonium Compounds

describes "(5-acetyloxy-4,4-diphenylheptyl)-dimethylazanium;chloride," a structurally distinct quaternary ammonium compound with a diphenylheptyl chain. Unlike the target compound, this molecule lacks a xanthene scaffold but features aromatic diphenyl groups, which may enhance stability in hydrophobic environments. Such compounds are typically used as antimicrobial agents, whereas the target compound’s mitochondrial targeting suggests niche applications in metabolic studies .

Biological Activity

Chemical Structure and Properties

This compound features several notable structural elements:

  • Xanthene Core : The xanthene moiety is known for its fluorescent properties and has been studied for applications in bioimaging and photodynamic therapy.
  • Hydroxy Groups : The presence of 2,5-dihydroxy groups may contribute to antioxidant activities, as hydroxylated phenolic compounds are often linked to free radical scavenging.
  • Ethylamino Side Chain : This group can enhance solubility and potentially influence the compound's interaction with biological targets.

Molecular Formula

The molecular formula can be represented as C₃₁H₃₁N₂O₄, indicating a relatively large and complex structure.

Antioxidant Activity

Research indicates that compounds with similar hydroxyphenyl structures exhibit significant antioxidant properties. For instance, studies have shown that phenolic compounds can reduce oxidative stress in various biological systems by scavenging free radicals and chelating metal ions.

Anticancer Potential

Xanthene derivatives have been investigated for their anticancer properties. Certain studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

Neuroprotective Effects

Some xanthene derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. The antioxidant properties of these compounds may help mitigate neuronal damage caused by oxidative stress.

Study 1: Antioxidant Properties

A study examining the antioxidant activity of phenolic compounds found that those with multiple hydroxyl groups, similar to the ones present in our compound, showed enhanced free radical scavenging capacity. This suggests that our compound could potentially exhibit similar properties.

Study 2: Anticancer Activity

Research on xanthene derivatives indicated that they could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The specific mechanisms involved include the activation of caspases and modulation of mitochondrial function.

Study 3: Neuroprotection

In a model studying the effects of oxidative stress on neuronal cells, a xanthene derivative was shown to protect against cell death by reducing ROS levels and enhancing cellular antioxidant defenses. This suggests that our compound might also possess neuroprotective capabilities.

Data Table: Comparison of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AntioxidantHydroxyphenyl CompoundsFree radical scavenging
AnticancerXanthene DerivativesInduction of apoptosis
NeuroprotectiveXanthene DerivativesProtection against oxidative stress

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